molecular formula C16H12Cl2N2O2 B2537964 1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide CAS No. 1101188-85-5

1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide

Cat. No.: B2537964
CAS No.: 1101188-85-5
M. Wt: 335.18
InChI Key: ILSAJISPMDWNKI-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with indoline-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms on the benzoyl ring.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Scientific Research Applications

1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-(2,5-dichlorobenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-10-5-6-12(18)11(8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSAJISPMDWNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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